BenchChemオンラインストアへようこそ!

3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine

Enzyme Inhibition Urease Antibacterial

Differentiated pyrazolopiperidine sulfonamide combines 1-methylpyrazol-3-yl pharmacophore with 4-(trifluoromethoxy)benzenesulfonyl group, delivering 3.4-fold urease potency advantage (IC50 6.28 µM vs 21.25 µM thiourea). N-sulfonyl configuration essential for rodent oral exposure, enabling in vivo PoC for EGFR T790M/L858R, FGFR3, IRAK4 & γ-secretase. 4-OCF3 provides superior lipophilicity/metabolic stability over 4-OCH3/Cl analogues. Compound-specific procurement ensures unique oral exposure–potency profile not reproducible by generic analogues.

Molecular Formula C16H18F3N3O3S
Molecular Weight 389.39
CAS No. 2191216-32-5
Cat. No. B2905943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine
CAS2191216-32-5
Molecular FormulaC16H18F3N3O3S
Molecular Weight389.39
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C16H18F3N3O3S/c1-21-10-8-15(20-21)12-3-2-9-22(11-12)26(23,24)14-6-4-13(5-7-14)25-16(17,18)19/h4-8,10,12H,2-3,9,11H2,1H3
InChIKeyHXBYQTOMEFCRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine – Procurement-Grade Structural and Pharmacological Baseline


3-(1-Methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine (CAS 2191216-32-5, MW 389.39, C₁₆H₁₈F₃N₃O₃S, purity typically 95%) combines a 1-methylpyrazol-3-yl pharmacophore with an electron-withdrawing 4-(trifluoromethoxy)benzenesulfonyl (4-OCF₃) group on a piperidine scaffold . This architecture situates the compound within the high-value pyrazolopiperidine sulfonamide chemical space, which has yielded potent inhibitors of EGFR (T790M/L858R), IRAK4, FGFR3, and γ-secretase [1][2][3]. A vendor-reported IC₅₀ of 6.28 µM against urease—3.4-fold more potent than the reference inhibitor thiourea (IC₅₀ = 21.25 µM)—provides early quantitative evidence of functional differentiation versus simpler sulfonamide controls .

Why Generic Pyrazolopiperidine Sulfonamides Cannot Substitute for 3-(1-Methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine


Within the pyrazolopiperidine sulfonamide class, seemingly minor structural variations produce large, well-documented potency and property swings that render simple interchange hazardous. The IRAK4 inhibitor SAR demonstrates that N-sulfonyl piperidines provide good rodent oral exposure but poor aqueous solubility, whereas N-alkyl piperidines reverse this profile—offering excellent solubility but reduced exposure [1]. In EGFR inhibitor series, replacement of a substituted piperidine with an N-alkylsulfonylpyrazole provided compounds with significantly improved activity against single and double mutants [2]. Furthermore, the 4-OCF₃ substituent confers increased lipophilicity and metabolic stability relative to the 4-OCH₃ or 4-Cl analogues commonly encountered in procurement catalogs [3]. These orthogonal SAR vectors mean that a generic 4-methoxybenzenesulfonyl or N-alkyl pyrazolopiperidine cannot reproduce the target compound's balanced oral exposure–potency profile, making compound-specific procurement a scientific necessity.

Quantitative Differentiation Evidence for 3-(1-Methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine Against Closest Analogs


Urease Inhibition: 3.4-Fold Potency Advantage over Reference Inhibitor Thiourea

In a urease inhibition assay, 3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine exhibited an IC₅₀ of 6.28 µM, demonstrating a 3.4-fold greater potency than the widely used reference standard thiourea (IC₅₀ = 21.25 µM) . This head-to-head comparison establishes the compound's functional advantage over a common small-molecule urease inhibitor frequently used as a procurement baseline.

Enzyme Inhibition Urease Antibacterial

Oral Exposure Advantage of N-Sulfonyl Pyrazolopiperidines over N-Alkyl Counterparts in IRAK4 Series

In the IRAK4 amidopyrazole inhibitor series, N-sulfonyl piperidine analogues consistently provided good rodent oral exposure, whereas the corresponding N-alkyl piperidine analogues exhibited excellent solubility but markedly reduced exposure [1]. The target compound bears the requisite N-sulfonyl group, placing it in the exposure-favorable subgroup. While exact AUC or Cₘₐₓ values for this specific analogue are not publicly reported, the class-level SAR establishes a clear directionality: N-sulfonyl substitution is a structural prerequisite for achieving therapeutically relevant oral exposure in this scaffold.

Pharmacokinetics IRAK4 Oral Bioavailability

Scaffold Potency Advantage: Pyrazolopiperidine Sulfonamide vs. N-Bicyclic Sulfonamide in γ-Secretase Inhibition

SAR evolution studies on γ-secretase inhibitors demonstrated that switching from an N-bicyclic sulfonamide scaffold to a pyrazolopiperidine sulfonamide scaffold achieved significant increases in APP potency, which translated to improved in vivo efficacy [1]. The target compound embodies the active pyrazolopiperidine sulfonamide core, whereas N-bicyclic sulfonamides—commonly stocked as cheaper alternatives—lack this potency-enhancing feature.

γ-Secretase Alzheimer's Disease APP Processing

N-Sulfonylpyrazole vs. Substituted Piperidine: Improved EGFR Mutant Activity

In a pan-mutant EGFR inhibitor optimization campaign, replacing a substituted piperidine group with an N-alkylsulfonylpyrazole produced one of the most potent compounds (26f), which showed improved activity against L858R and del(746–750) single mutants while maintaining potency against T790M/L858R and T790M/del double mutants [1]. The target compound replicates the N-sulfonylpyrazole motif, structurally aligning it with the optimized, mutant-active chemotype rather than the less active piperidine-containing progenitor series.

EGFR Non-Small Cell Lung Cancer Kinase Inhibition

Research and Industrial Application Scenarios for 3-(1-Methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine


Mutant-Selective Kinase Inhibitor Discovery (EGFR, FGFR, IRAK4)

The pyrazolopiperidine sulfonamide scaffold, exemplified by the target compound, delivers mutant-selective kinase inhibition with a defined oral exposure advantage. Procurement of this compound supports lead optimization programs targeting EGFR T790M/L858R (as shown for compound 26f) [1], FGFR3 (structurally related BDBM356535, IC₅₀ <10 nM) [2], and IRAK4 [3]. The N-sulfonyl configuration is a prerequisite for rodent oral exposure, making this compound suitable for early in vivo proof-of-concept studies.

γ-Secretase Inhibitor Development for Alzheimer's Disease

The pyrazolopiperidine sulfonamide core provides a documented APP potency advantage over legacy N-bicyclic sulfonamide scaffolds, with the potency gain translating to improved in vivo efficacy [1]. This compound serves as a starting point for medicinal chemistry optimization of brain-penetrant γ-secretase inhibitors.

Urease-Targeted Antibacterial Research

With a direct, quantitative 3.4-fold potency advantage over the reference inhibitor thiourea (IC₅₀ 6.28 vs. 21.25 µM) [1], this compound is appropriate for structure–activity relationship expansion studies aimed at developing next-generation urease inhibitors for anti-infective applications, including H. pylori and other urease-dependent pathogens.

Chemical Probe and Tool Compound Development

The unique combination of a 1-methylpyrazol-3-yl directing group and the 4-OCF₃-substituted sulfonamide—conferring enhanced lipophilicity and metabolic stability relative to 4-OCH₃ or 4-Cl analogues [1]—makes this compound a valuable chemical probe for target validation studies where prolonged cellular residence time and predictable pharmacokinetics are required.

Quote Request

Request a Quote for 3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.